molecular formula C20H27BrN4O2 B14222484 11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid CAS No. 827615-72-5

11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid

Cat. No.: B14222484
CAS No.: 827615-72-5
M. Wt: 435.4 g/mol
InChI Key: KTPOGGUVTKOXFV-UHFFFAOYSA-N
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Description

11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid is a complex organic compound characterized by the presence of an imidazole ring, a bromophenyl group, and an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid typically involves a multi-step process. One common method includes the azo coupling reaction between 4-bromophenyldiazonium tetrafluoroborate and an imidazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often involve maintaining a specific temperature and pH to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the azo group, potentially leading to the formation of amines.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid involves its interaction with molecular targets through its imidazole and azo groups. These interactions can affect various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid is unique due to its combination of a long alkyl chain, an imidazole ring, and a bromophenyl group. This combination provides a unique set of chemical properties, making it versatile for various applications in research and industry .

Properties

CAS No.

827615-72-5

Molecular Formula

C20H27BrN4O2

Molecular Weight

435.4 g/mol

IUPAC Name

11-[2-[(4-bromophenyl)diazenyl]imidazol-1-yl]undecanoic acid

InChI

InChI=1S/C20H27BrN4O2/c21-17-10-12-18(13-11-17)23-24-20-22-14-16-25(20)15-8-6-4-2-1-3-5-7-9-19(26)27/h10-14,16H,1-9,15H2,(H,26,27)

InChI Key

KTPOGGUVTKOXFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC=CN2CCCCCCCCCCC(=O)O)Br

Origin of Product

United States

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